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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107 Get Quote

This technical guide provides a comprehensive overview of the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
Oxocyclohexanecarbonitrile (CAS No. 34916-10-4). While experimental spectra for this

specific compound are not readily available in public databases, this document outlines the

predicted spectral features based on its chemical structure, alongside detailed experimental

protocols for data acquisition. This guide is intended for researchers, scientists, and

professionals in drug development engaged in the synthesis and characterization of similar

organic molecules.

Predicted Spectral Data of 4-
Oxocyclohexanecarbonitrile
The spectral characteristics of 4-Oxocyclohexanecarbonitrile are determined by its key

functional groups: a cyclohexanone ring, and a nitrile group. The following tables summarize

the anticipated quantitative data for each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the protons on the

cyclohexane ring. The chemical shifts are influenced by the adjacent electron-withdrawing

ketone and nitrile groups.
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Assigned Protons
Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Integration

H attached to the

carbon with the nitrile

group

2.9 - 3.4 Multiplet 1H

H's on carbons

adjacent to the

carbonyl group

2.3 - 2.7 Multiplet 4H

H's on carbons

adjacent to the nitrile-

bearing carbon

2.0 - 2.4 Multiplet 4H

Table 2: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the nitrile

carbon, and the carbons of the cyclohexane ring.

Assigned Carbon Predicted Chemical Shift (δ) ppm

Carbonyl Carbon (C=O) 208 - 215

Nitrile Carbon (C≡N) 120 - 125

Carbon bearing the Nitrile Group 30 - 40

Carbons adjacent to the Carbonyl Group 35 - 45

Carbons adjacent to the Nitrile-bearing Carbon 25 - 35

Table 3: Predicted IR Absorption Frequencies
The infrared spectrum is characterized by strong absorptions corresponding to the carbonyl

and nitrile stretching vibrations.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond

Nitrile 2240 - 2260 (sharp, medium) C≡N stretch

Ketone 1710 - 1725 (strong) C=O stretch

Alkane 2850 - 2960 C-H stretch

Table 4: Predicted Mass Spectrometry Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Analysis Predicted m/z

Molecular Ion [M]⁺ 123.0684

Major Fragments [M-HCN]⁺, [M-CO]⁺

Experimental Protocols
The following sections detail the standard operating procedures for obtaining high-quality

spectral data for a solid organic compound such as 4-Oxocyclohexanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). For optimal results, ensure the solvent is free from water and other

impurities.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.
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Solvent: CDCl₃.

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Typical Parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Solvent: CDCl₃.

Internal Standard: Solvent peak referenced to 77.16 ppm.

Typical Parameters:

Pulse Program: Proton-decoupled.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it

requires minimal sample preparation.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount of the solid sample onto the crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile

organic molecules.

Sample Introduction:

The sample can be introduced via a direct insertion probe or through a gas chromatograph

(GC-MS). For a pure solid, a direct insertion probe is efficient.

EI-MS Parameters:

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural

confirmation using the discussed spectroscopic techniques.
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Caption: A logical workflow for the spectroscopic analysis of 4-Oxocyclohexanecarbonitrile.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of 4-
Oxocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057107#spectral-data-of-4-
oxocyclohexanecarbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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